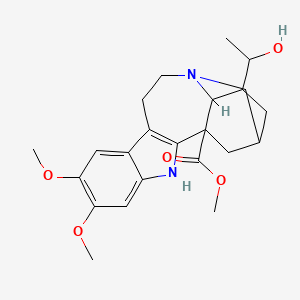

19(S)-Hydroxyconopharyngine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

19(S)-Hydroxyconopharyngine is a naturally occurring alkaloid found in certain plant species. This compound is known for its complex structure and potential biological activities, making it a subject of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 19(S)-Hydroxyconopharyngine typically involves multiple steps, starting from simpler precursor molecules. The synthetic route often includes:

Formation of the core structure: This step involves the construction of the core alkaloid structure through a series of cyclization reactions.

Introduction of the hydroxy group: The hydroxy group at the 19th position is introduced through selective hydroxylation reactions.

Purification: The final product is purified using chromatographic techniques to ensure high purity.

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic chemistry and biotechnology may pave the way for more efficient production methods in the future.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule, potentially altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups into the molecule, allowing for the creation of analogs with varied properties.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Various catalysts can be used to facilitate specific reactions, including transition metal catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry: As a model compound for studying complex alkaloid synthesis and reactivity.

Biology: For its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Mecanismo De Acción

The mechanism of action of 19(S)-Hydroxyconopharyngine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and targets can vary depending on the specific biological activity being studied.

Comparación Con Compuestos Similares

Conopharyngine: A closely related alkaloid with a similar core structure but different functional groups.

Hydroxyconopharyngine analogs: Various analogs with modifications at different positions on the molecule.

Uniqueness: 19(S)-Hydroxyconopharyngine is unique due to its specific stereochemistry and the presence of the hydroxy group at the 19th position

Actividad Biológica

Overview

19(S)-Hydroxyconopharyngine is a naturally occurring alkaloid primarily isolated from the plant species Tabernaemontana bovina and Voacanga africana. This compound belongs to the class of indole alkaloids, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The presence of a hydroxyl group at the 19th position of its molecular structure significantly influences its biological activity and reactivity.

- Molecular Formula : C23H30N2O5

- Molecular Weight : 414.49 g/mol

- CAS Number : 16790-93-5

The biological activity of this compound is attributed to its interaction with various molecular targets in biological systems. These interactions can modulate enzyme activity, receptor binding, and other protein functions, leading to physiological effects. Although specific pathways are still under investigation, initial studies suggest that this compound may influence signaling pathways involved in inflammation and cell proliferation.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study highlighted its effectiveness against breast cancer cell lines, showcasing a dose-dependent response in reducing cell viability.

Anti-inflammatory Effects

The compound has shown significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in conditions characterized by chronic inflammation, where modulation of these cytokines can lead to therapeutic benefits .

Analgesic Activity

In animal models, this compound has been observed to exhibit analgesic effects comparable to standard pain relief medications. Its mechanism appears to involve both central and peripheral pathways, making it a candidate for further exploration in pain management therapies .

Table 1: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | |

| Analgesic | Central and peripheral pain modulation |

Case Study: Anticancer Activity

A notable case study involved the treatment of breast cancer cell lines with varying concentrations of this compound. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving mitochondrial dysfunction and activation of caspase pathways leading to apoptosis. This study underscores the potential of this compound as an adjunct therapy in cancer treatment .

Comparative Analysis with Similar Compounds

This compound is structurally similar to other indole alkaloids such as Conopharyngine and Ajmalicine. However, the unique hydroxyl group at the 19th position distinguishes it from these compounds, contributing to its unique biological profile.

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Hydroxyl at 19th position | Anticancer, anti-inflammatory |

| Conopharyngine | No hydroxyl at 19th position | Limited anticancer properties |

| Ajmalicine | Different functional groups | Antihypertensive properties |

Propiedades

IUPAC Name |

methyl 17-(1-hydroxyethyl)-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O5/c1-12(26)15-7-13-10-23(22(27)30-4)20-14(5-6-25(11-13)21(15)23)16-8-18(28-2)19(29-3)9-17(16)24-20/h8-9,12-13,15,21,24,26H,5-7,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDVEJINCXVEQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC2CC3(C1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)OC)C(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.